molecular formula C23H35N5O7S B12416950 Isoleucyl tRNA synthetase-IN-1

Isoleucyl tRNA synthetase-IN-1

Cat. No.: B12416950
M. Wt: 525.6 g/mol
InChI Key: DNOFFMHVFVIEIH-YEPMMFEYSA-N
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Description

Isoleucyl tRNA synthetase-IN-1 (CAS: 219931-45-0) is a synthetic small-molecule inhibitor targeting bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme critical for protein synthesis. IleRS catalyzes the attachment of isoleucine to its cognate tRNA (tRNAᴵˡᵉ) through a two-step mechanism: (1) activation of isoleucine via ATP to form isoleucyl-AMP, and (2) transfer of the amino acid to tRNAᴵˡᵉ . This inhibitor disrupts this process, leading to translational arrest and bacterial growth inhibition. With a molecular formula of C₁₆H₂₅N₇O₇S and molecular weight of 459.48 g/mol, it is soluble in DMSO (65 mg/mL) and stable at -20°C for long-term storage .

This compound is primarily used in research to study bacterial resistance mechanisms and aaRS inhibitor design. Its specificity for IleRS, coupled with its synthetic accessibility, makes it a valuable tool for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C23H35N5O7S

Molecular Weight

525.6 g/mol

IUPAC Name

(1Z)-2-azaniumyl-N-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate

InChI

InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15?,17-,19-,20?,21+,22-/m1/s1

InChI Key

DNOFFMHVFVIEIH-YEPMMFEYSA-N

Isomeric SMILES

CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+]

Canonical SMILES

CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoleucyl tRNA synthetase-IN-1 involves several steps, including the activation of the enzyme’s cognate substrate L-isoleucine and the minimally distinct L-valine in the first aminoacylation step. The enzyme then rapidly hydrolyzes only the valylated products in a second “editing” step . The reaction conditions typically involve the use of specific buffers, temperature control, and the presence of necessary cofactors to ensure the correct folding and activity of the enzyme.

Industrial Production Methods

Industrial production of this compound may involve recombinant DNA technology to express the enzyme in suitable host cells such as Escherichia coli. The enzyme can then be purified using chromatographic techniques and used in the synthesis of the inhibitor. The production process must ensure high purity and activity of the enzyme to achieve effective inhibition.

Chemical Reactions Analysis

Types of Reactions

Isoleucyl tRNA synthetase-IN-1 undergoes several types of reactions, including:

    Aminoacylation: The enzyme activates L-isoleucine and transfers it to transfer RNA.

    Hydrolysis: The enzyme hydrolyzes valylated products in the editing step.

Common Reagents and Conditions

Common reagents used in these reactions include L-isoleucine, L-valine, adenosine triphosphate, and specific buffers to maintain the pH and ionic strength required for enzyme activity. The reactions are typically carried out at controlled temperatures to ensure optimal enzyme function.

Major Products Formed

The major products formed from these reactions include aminoacylated transfer RNA and hydrolyzed valylated products. These products are essential for the accurate translation of genetic information during protein synthesis.

Scientific Research Applications

Isoleucyl tRNA synthetase-IN-1 has several scientific research applications, including:

    Chemistry: It is used to study the mechanisms of aminoacylation and editing in protein synthesis.

    Biology: It helps in understanding the role of isoleucyl-transfer RNA synthetase in cellular processes and its regulation.

    Medicine: It has potential therapeutic applications in treating diseases caused by the disruption of protein synthesis, such as bacterial infections and certain genetic disorders.

    Industry: It is used in the production of recombinant proteins and in the development of new antibiotics targeting aminoacyl-transfer RNA synthetases.

Mechanism of Action

Isoleucyl tRNA synthetase-IN-1 exerts its effects by inhibiting the enzyme isoleucyl-transfer RNA synthetase. The enzyme activates L-isoleucine and transfers it to transfer RNA in the first aminoacylation step. In the second “editing” step, the enzyme hydrolyzes valylated products. The inhibitor binds to the enzyme, preventing it from catalyzing these reactions and thereby disrupting protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

SB-203207 and SB-203208

Source: These are natural inhibitors isolated from Streptomyces spp., structurally characterized as alkaloids with potent IleRS inhibition . Mechanism: Both compounds competitively bind to the IleRS active site, preventing isoleucine activation. SB-203207 exhibits marked inhibition (IC₅₀ ~50 nM in in vitro assays), while SB-203208 has a similar profile but differs in stereochemistry . SB-203207’s total synthesis has been optimized for SAR exploration .

Parameter Isoleucyl tRNA Synthetase-IN-1 SB-203207/SB-203208
Source Synthetic Natural (Streptomyces)
Molecular Weight 459.48 g/mol ~500 g/mol (exact unreported)
Solubility 65 mg/mL (DMSO) Low aqueous solubility
Primary Use Research tool Antibiotic lead optimization
Key Reference

Mupirocin

Source : A pseudomonic acid antibiotic produced by Pseudomonas fluorescens, clinically used against methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism : Binds to the IleRS active site with high affinity (Kᵢ ~0.1 nM), blocking isoleucine recognition. Structural studies reveal interactions with conserved residues (e.g., Lys-489, Asp-553 in Staphylococcus aureus IleRS) .
Applications : Topical treatment for MRSA infections. Resistance arises via mutations (e.g., V588F in IleRS) or acquisition of a resistant ileS gene .

Parameter This compound Mupirocin
Target Specificity Broad-spectrum bacterial IleRS Narrow-spectrum (Gram+)
Clinical Use No Yes (topical)
Resistance Mechanism Undefined ileS mutations
Binding Affinity Not reported Kᵢ = 0.1 nM
Key Reference

Anti-OJ Autoantibodies

Source: Autoantibodies targeting human isoleucyl-tRNA synthetase (anti-OJ) in autoimmune diseases like polymyositis . Mechanism: Inhibit enzymatic activity by binding to the catalytic domain, disrupting tRNAᴵˡᵉ charging.

Parameter This compound Anti-OJ Autoantibodies
Target Bacterial IleRS Human IleRS
Application Research Diagnostic marker
Specificity Species-selective Autoantigen-specific

Mechanistic Insights and Challenges

  • Editing Function : IleRS possesses a post-transfer editing domain that hydrolyzes mischarged Val-tRNAᴵˡᵉ. Inhibitors like this compound may bypass this checkpoint, but this remains unverified .
  • Resistance: Mupirocin resistance highlights the need for inhibitors targeting non-catalytic regions (e.g., tRNA binding sites) .
  • Species Selectivity : Bacterial vs. human IleRS divergence (e.g., ATP-binding pocket residues) is exploited for inhibitor design to minimize toxicity .

Q & A

Q. What is the primary biochemical mechanism of Isoleucyl tRNA synthetase-IN-1 in inhibiting its target enzyme?

this compound disrupts the enzyme's ability to catalyze the ligation of isoleucine to its cognate tRNA, a critical step in protein synthesis. Methodologically, researchers can assess this by conducting in vitro aminoacylation assays using purified enzyme, tRNA, and radiolabeled isoleucine. Activity is quantified via scintillation counting or spectrophotometric methods (e.g., ATP-PPi exchange assays) to compare reaction rates with and without the inhibitor .

Q. Which experimental models are most appropriate for assessing the antibacterial efficacy of this compound?

Staphylococcus aureus (e.g., MRSA strains) and Escherichia coli (e.g., BL21-DE3) are suitable models for evaluating antibacterial activity. For mechanistic studies, cell-free systems with purified Isoleucyl tRNA synthetase (IleRS) enable direct measurement of inhibition kinetics. Researchers should also include cytotoxicity assays using mammalian cell lines (e.g., HeLa) to assess selectivity .

Q. How should researchers design dose-response experiments to determine the IC50 of this compound?

Use a gradient of inhibitor concentrations (e.g., 0.1 nM–100 µM) in triplicate assays with purified IleRS. Monitor enzyme activity via continuous ATP consumption assays or endpoint measurements of tRNA charging. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Include positive controls (e.g., mupirocin) and validate results across independent protein batches .

Advanced Research Questions

Q. How can codon usage bias in bacterial expression systems affect the observed activity of this compound?

Rare AUA codons in heterologously expressed IleRS genes can limit protein yield due to tRNA scarcity. Researchers should coexpress the ileX tRNA gene (encoding the cognate tRNA for AUA) or use codon-optimized constructs. Growth media composition (e.g., rich vs. minimal) also impacts tRNA availability, necessitating controlled fermentation conditions for reproducible results .

Q. What strategies can resolve discrepancies in this compound efficacy data between in vitro and in vivo models?

Discrepancies may arise from differences in bacterial membrane permeability, metabolic stability, or tRNA pool dynamics. To address this:

  • Perform permeability assays (e.g., outer membrane permeabilization with EDTA) .
  • Use genetic knockouts (e.g., E. coli strains with altered tRNA expression) to isolate variables .
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate inhibitor concentration with bacterial growth inhibition .

Q. What advanced structural biology techniques are recommended to elucidate the binding interactions of this compound with its target?

High-resolution X-ray crystallography or cryo-electron microscopy (cryo-EM) of IleRS-inhibitor complexes can identify binding pockets and conformational changes. Pair this with site-directed mutagenesis of critical residues (e.g., catalytic site lysines or ATP-binding motifs) to validate functional roles. Computational docking and molecular dynamics simulations further refine interaction models .

Methodological Considerations

  • Data Validation : Include orthogonal assays (e.g., surface plasmon resonance for binding kinetics) to confirm biochemical findings .
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing, particularly when working with drug-resistant pathogens .
  • Reproducibility : Document growth conditions (e.g., media, temperature) and protein purification steps (e.g., affinity tags, buffer compositions) in detail, as minor variations can significantly impact results .

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